Diphenylmethylfluorosilane

Description

The exact mass of the compound Fluoromethyldiphenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenylmethylfluorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethylfluorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

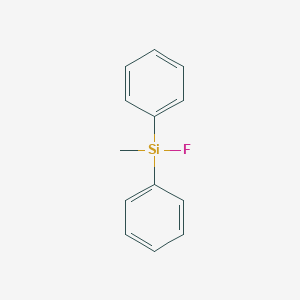

Structure

3D Structure

Properties

IUPAC Name |

fluoro-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJRVUCIKVZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280089 | |

| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17739-53-6 | |

| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17739-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Diphenylmethylfluorosilane

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Organofluorosilanes are a class of compounds gaining significant traction in materials science and as versatile intermediates in organic synthesis.[1] Their unique combination of reactivity, stability, and the specific properties imparted by the silicon-fluorine bond makes them valuable building blocks. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key representative, Diphenylmethylfluorosilane (C₁₃H₁₃FSi). We will delve into the causal chemistry behind the synthetic protocol, offering a self-validating workflow from precursor to purified product. Subsequent sections are dedicated to a multi-technique analytical approach, ensuring unequivocal structural confirmation and purity assessment, critical for applications in regulated environments such as drug development.

The Synthetic Rationale: From Precursor to Product

The construction of the silicon-fluorine bond is the central transformation in this synthesis. While various methods exist for the fluorination of organosilanes, the most direct and controlled approach for a target like Diphenylmethylfluorosilane involves the nucleophilic displacement of a suitable leaving group on the silicon atom.[2] Our strategy hinges on the conversion of a commercially available and stable precursor, Diphenylmethylsilane, which contains a reactive silicon-hydride (Si-H) bond.

The Si-H bond is susceptible to cleavage and replacement by more electronegative atoms. We will employ a fluorinating agent that can efficiently and selectively replace the hydride with a fluoride, minimizing side reactions. This method is chosen over, for example, starting from a chlorosilane, as it often proceeds under milder conditions with fewer corrosive byproducts.

Experimental Protocol: Synthesis of Diphenylmethylfluorosilane

This protocol is designed for robustness and reproducibility. The causality for each step is explained to empower the researcher with a deeper understanding of the process.

Materials & Reagents:

-

Diphenylmethylsilane (C₁₃H₁₄Si)

-

Copper(II) Fluoride (CuF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Diatomaceous Earth

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Standard Schlenk line apparatus, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen).

Step-by-Step Procedure:

-

System Preparation (Anhydrous Conditions): All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas. This is a critical step; organosilanes, particularly intermediates, can be sensitive to moisture, which can lead to the formation of siloxanes and significantly reduce yield and purity.[3][4]

-

Reagent Loading: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas, add Copper(II) Fluoride (1.5 equivalents).

-

Solvent Addition: Add 100 mL of anhydrous THF to the flask via cannula or syringe. Begin vigorous stirring to create a suspension.

-

Precursor Addition: Dissolve Diphenylmethylsilane (1.0 equivalent, e.g., 10 mmol, 1.98 g) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred CuF₂ suspension at room temperature over 20 minutes. The CAS number for Diphenylmethylsilane is 776-76-1.[5]

-

Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, evidenced by the consumption of the starting silane. The use of a copper salt facilitates the hydride-fluoride exchange.

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Under ambient atmosphere, pour the mixture into a beaker containing 150 mL of hexanes.

-

Filtration: Filter the resulting suspension through a pad of diatomaceous earth to remove the insoluble copper salts. Wash the filter cake with an additional 50 mL of hexanes to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Vacuum Distillation): The crude product is purified by vacuum distillation to yield Diphenylmethylfluorosilane as a clear, colorless liquid. This final step is crucial for removing any non-volatile impurities and achieving high purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic and purification process.

Caption: Workflow for the synthesis and purification of Diphenylmethylfluorosilane.

Structural Characterization and Data Interpretation

Unequivocal identification of the final product is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they serve as a self-validating system of analysis.

Physical and Chemical Properties

A summary of the key identifiers and properties of the target compound is presented below.

| Property | Value |

| Chemical Name | Diphenylmethylfluorosilane |

| CAS Number | 17739-53-6[6] |

| Molecular Formula | C₁₃H₁₃FSi[7] |

| Molecular Weight | 216.33 g/mol [7] |

| Appearance | Colorless Liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the product in solution. For this molecule, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are all informative.[8]

-

¹H NMR: Provides information on the proton environments. The spectrum will show distinct signals for the methyl protons and the aromatic protons of the two phenyl groups. The methyl protons will appear as a doublet due to coupling with the adjacent fluorine atom (²J-HF).

-

¹³C NMR: Shows all unique carbon environments. The methyl carbon will be split into a doublet by the fluorine (¹J-CF), and the ipso-carbons of the phenyl rings will show coupling to both silicon and fluorine.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[9][10] A single resonance is expected. This signal will be split into a quartet by the three protons of the methyl group (²J-FH), providing direct evidence of the F-Si-CH₃ connectivity.

-

²⁹Si NMR: While less sensitive, ²⁹Si NMR confirms the silicon environment. The signal will be split into a doublet by the single attached fluorine atom (¹J-SiF), a key diagnostic marker.

Table 2.1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.3 - 7.6 | Multiplet | - | 10H, Aromatic (C₆H₅) |

| ~0.6 | Doublet | ²J-HF ≈ 7 Hz | 3H, Methyl (Si-CH₃) | |

| ¹⁹F | ~ -160 | Quartet | ²J-FH ≈ 7 Hz | 1F, (Si-F) |

| ²⁹Si | ~ -25 | Doublet | ¹J-SiF ≈ 280 Hz | 1Si, (Si-F) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.[11] For Diphenylmethylfluorosilane, the key is the appearance of a strong Si-F stretch and the absence of the Si-H stretch from the starting material.

Table 2.2: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070, 3050 | Medium | Aromatic C-H Stretch |

| ~2970, 2910 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1430, 1120 | Strong | Si-Phenyl (Si-C₆H₅) |

| ~1260 | Medium | Si-CH₃ Symmetric Deformation |

| ~890 - 920 | Very Strong | Si-F Stretch |

| ~2150 | (Absent) | Si-H Stretch (from precursor) |

The presence of the very strong band around 900 cm⁻¹ is highly indicative of the successful formation of the Si-F bond.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.[13]

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 216, corresponding to the molecular weight of the compound. The characteristic isotopic pattern for silicon (²⁸Si, ²⁹Si, ³⁰Si) will be visible for the M⁺ peak and its fragments.

-

Key Fragments: Common fragmentation pathways for such molecules include the loss of a methyl group ([M-15]⁺) to give a diphenylfluorosilyl cation, or the loss of a phenyl group ([M-77]⁺).

Table 2.3: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Notes |

| 216 | [C₁₃H₁₃FSi]⁺ | Molecular Ion (M⁺) |

| 201 | [C₁₂H₁₀FSi]⁺ | Loss of methyl group ([M-CH₃]⁺) |

| 139 | [C₇H₈FSi]⁺ | Loss of phenyl group ([M-C₆H₅]⁺) |

Safety and Handling

Diphenylmethylfluorosilane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. Fluorinating agents can be corrosive and toxic; consult the specific Safety Data Sheet (SDS) for the chosen reagent. The final product may release small amounts of HF upon contact with moisture, so anhydrous handling and storage are recommended.[7]

Conclusion

This guide has outlined a robust and well-rationalized protocol for the synthesis of high-purity Diphenylmethylfluorosilane from a readily available precursor. The causality behind critical steps, such as the necessity for anhydrous conditions, has been emphasized to ensure successful replication. Furthermore, a comprehensive suite of analytical techniques has been detailed, providing a validated framework for the thorough characterization of the final product. This complete workflow, from synthesis to confirmed structure, provides researchers with a reliable method to access this valuable organofluorosilane for further applications in drug discovery and materials science.

References

-

Gouverneur, V., & Greedy, B. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry, 4(12), 2097-2104. [Link]

-

Bielecka-Grzela, S., & Pikus, S. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry, 38(4), 231-240. [Link]

-

Langlois, B. R., & Gouverneur, V. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry. [Link]

-

Chemistry World. (2005). New steps to organofluorines via silanes. Chemistry World. [Link]

-

Taylor & Francis Online. (n.d.). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Taylor & Francis Online. [Link]

-

ResearchGate. (2006). Electrophilic Fluorination of Organosilanes. Request PDF. [Link]

-

Specialty Chemicals. (n.d.). The Role of Fluorinated Organosilanes in Modern Material Science. Specialty Chemicals. [Link]

-

ACS Publications. (n.d.). Spectroscopic Techniques for Identification of Organosilicon Compounds. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Determination of Silicon in Organosilicon Compounds. ResearchGate. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance. [Link]

-

National Institutes of Health. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. [Link]

-

University of Regensburg. (n.d.). 19Flourine NMR. University of Regensburg. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

-

Professor Dave Explains. (2016). Mass Spectrometry. YouTube. [Link]

-

National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

Sources

- 1. New steps to organofluorines via silanes | News | Chemistry World [chemistryworld.com]

- 2. Electrophilic fluorination of organosilanes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B513399H [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. DIPHENYLMETHYLFLUOROSILANE | 17739-53-6 [chemicalbook.com]

- 7. DIPHENYLMETHYLFLUOROSILANE - Safety Data Sheet [chemicalbook.com]

- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. gelest.com [gelest.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Diphenylmethylfluorosilane

Introduction: The Structural Elucidation of a Key Organosilicon Moiety

Diphenylmethylfluorosilane [(C₆H₅)₂CH₃SiF] is an organosilicon compound of interest in synthetic chemistry and materials science. Its unique combination of phenyl groups, a methyl group, and a fluorine atom directly bonded to a central silicon atom imparts specific electronic and steric properties. A thorough understanding of its structure is paramount for its effective application and for the quality control of its synthesis. This guide provides a comprehensive analysis of the expected spectroscopic data for diphenylmethylfluorosilane, leveraging foundational principles and data from analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document serves as an expert guide to its anticipated spectral characteristics.

The synthesis of fluorosilanes is often achieved through the fluorination of their corresponding chlorosilanes, a method that provides a reliable route to compounds of this class.[1] This synthetic context is crucial for anticipating potential impurities, such as residual starting materials or over-fluorinated byproducts, which could be detected through the spectroscopic methods detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of diphenylmethylfluorosilane, offering insights into the ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei. The analysis of chemical shifts, spin-spin coupling, and signal integrations allows for an unambiguous assignment of the molecule's structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for diphenylmethylfluorosilane is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for organosilicon compounds due to its excellent dissolving power and well-characterized residual solvent peak.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) can be used.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Given the high sensitivity of the ¹⁹F nucleus, this is typically a rapid experiment.

-

²⁹Si NMR Acquisition: Acquire a proton-decoupled ²⁹Si spectrum. The ²⁹Si nucleus has a low natural abundance and a negative gyromagnetic ratio, often requiring longer acquisition times and sensitivity-enhancement techniques like INEPT or DEPT.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Caption: Workflow for comprehensive NMR analysis of diphenylmethylfluorosilane.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main regions of signals: the aromatic region for the phenyl protons and the aliphatic region for the methyl protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Phenyl Protons (C₆H₅) | 7.2 - 7.8 | Multiplet (m) | - | 10H |

| Methyl Protons (CH₃) | 0.5 - 0.8 | Doublet (d) | ³J(H-F) ≈ 7-9 Hz | 3H |

-

Phenyl Protons: The protons on the two phenyl rings will appear as a complex multiplet in the downfield region (7.2-7.8 ppm), typical for aromatic protons.

-

Methyl Protons: The methyl protons will be shifted upfield due to the electropositive nature of silicon. Crucially, they will be coupled to the fluorine atom, resulting in a doublet with an expected ³J(H-F) coupling constant of approximately 7-9 Hz. This coupling is a key diagnostic feature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constants (J, Hz) |

| C-ipso (C-Si) | 130 - 135 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |

| C-ortho | 133 - 136 | Singlet (or small d) | ⁴J(C-F) ≈ 0-3 Hz |

| C-meta | 128 - 130 | Singlet (or small d) | ⁵J(C-F) ≈ 0-3 Hz |

| C-para | 130 - 133 | Singlet (or small d) | ⁶J(C-F) is negligible |

| Methyl Carbon (CH₃) | -5 - 0 | Doublet (d) | ²J(C-F) ≈ 18-22 Hz |

-

Aromatic Carbons: Four distinct signals are expected for the phenyl carbons. The ipso-carbon (directly attached to silicon) will appear as a doublet due to coupling with fluorine (²J(C-F)). The other aromatic carbons may show very small or unresolved couplings.

-

Methyl Carbon: The methyl carbon will also be a doublet due to a two-bond coupling to fluorine (²J(C-F)), providing further confirmation of the structure. Its chemical shift will be significantly upfield.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful confirmation of the compound's identity.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Si-F | -160 to -190 | Quartet (q) | ³J(F-H) ≈ 7-9 Hz |

-

A single signal is expected for the fluorine atom. In a proton-coupled spectrum, this signal would appear as a quartet due to coupling with the three equivalent methyl protons, with a coupling constant matching that seen in the ¹H NMR spectrum. The chemical shift is highly dependent on the substituents on the silicon atom but is expected in the upfield region relative to CFCl₃.

Predicted ²⁹Si NMR Spectrum

The ²⁹Si NMR spectrum provides direct information about the silicon center.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| (C₆H₅)₂CH₃Si F | -10 to -40 | Doublet (d) | ¹J(Si-F) ≈ 270-300 Hz |

-

A single resonance is anticipated, appearing as a large doublet due to the direct one-bond coupling to the fluorine atom. This ¹J(Si-F) coupling is typically very large (in the range of 270-300 Hz) and is an unmistakable diagnostic feature for a fluorosilane.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for identifying the presence of specific bonds and functional groups within the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 3000 - 2850 | C-H stretch (aliphatic, CH₃) | Medium-Weak |

| ~1430 | Si-C₆H₅ | Strong |

| ~1260 | Si-CH₃ (symmetric deformation) | Strong |

| ~1120 | Si-C₆H₅ | Strong |

| 900 - 850 | Si-F stretch | Strong |

| 740 - 690 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Key diagnostic bands include the strong Si-C₆H₅ vibrations around 1430 cm⁻¹ and 1120 cm⁻¹, the characteristic Si-CH₃ deformation at approximately 1260 cm⁻¹, and a strong absorption for the Si-F stretch, expected in the 900-850 cm⁻¹ region.[3] The aromatic C-H stretches above 3000 cm⁻¹ and the strong out-of-plane bending bands confirm the presence of the phenyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for analyzing volatile organosilicon compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program should be optimized to ensure good separation from any impurities.

-

MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is typically used.

-

Data Analysis: The mass spectrum corresponding to the GC peak of diphenylmethylfluorosilane is analyzed for its molecular ion and fragmentation pattern.

Caption: General workflow for the GC-MS analysis of diphenylmethylfluorosilane.

Predicted Mass Spectrum

The molecular weight of diphenylmethylfluorosilane (C₁₃H₁₃FSi) is 216.08 g/mol .

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 216. The presence of silicon will give rise to characteristic isotope peaks: M+1 (m/z = 217) with an abundance of ~8% relative to M⁺, and M+2 (m/z = 218) with an abundance of ~4.4%.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A very common fragmentation for methylsilanes, leading to a prominent peak at m/z = 201 [(C₆H₅)₂SiF]⁺. This is often the base peak.

-

Loss of a phenyl group (-C₆H₅): Fragmentation of a Si-phenyl bond would result in a peak at m/z = 139 [C₆H₅(CH₃)SiF]⁺.

-

Rearrangements: Phenyl group migrations and other complex rearrangements are common in the mass spectrometry of organosilicon compounds.

-

Caption: Predicted primary fragmentation pathways for diphenylmethylfluorosilane.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of diphenylmethylfluorosilane. The combination of multinuclear NMR, IR, and MS provides a powerful and self-validating system for confirming the structure and purity of this compound. The key diagnostic features to look for are: the H-F and C-F couplings in the ¹H and ¹³C NMR spectra, the large ¹J(Si-F) coupling in the ²⁹Si NMR spectrum, the characteristic Si-F and Si-Aryl stretches in the IR spectrum, and the molecular ion with its characteristic isotope pattern and predictable fragmentation in the mass spectrum. This comprehensive spectroscopic fingerprint is essential for any researcher working with or synthesizing diphenylmethylfluorosilane.

References

-

Damrauer, R., Simon, R. A., & Kanner, B. (1986). Synthesis of fluorosilanes from chlorosilanes: the use of hexafluorosilicates. Organometallics, 5(7), 1475-1480. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

Sources

An In-Depth Technical Guide to Diphenylmethylfluorosilane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethylfluorosilane ((C₆H₅)₂CH₃SiF) is an organosilicon compound of significant interest in various fields of chemical research, including organic synthesis and materials science. The presence of a fluorine atom directly bonded to the silicon center imparts unique physicochemical properties and reactivity to the molecule. This guide provides a comprehensive overview of the physical and chemical properties of diphenylmethylfluorosilane, detailed experimental protocols for its synthesis and characterization, and essential safety information.

Physicochemical Properties

The distinct properties of diphenylmethylfluorosilane arise from the combination of the bulky and electronically influential phenyl and methyl groups, and the highly electronegative fluorine atom bonded to the silicon.

Table 1: Physical and Chemical Properties of Diphenylmethylfluorosilane

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃FSi | N/A |

| Molecular Weight | 216.33 g/mol | N/A |

| Boiling Point | 104-106 °C at 10 mmHg | N/A |

| Flash Point | 109.9 °C | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Refractive Index | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Reacts with protic solvents like water and alcohols. | N/A |

Chemical Properties and Reactivity

The reactivity of diphenylmethylfluorosilane is primarily dictated by the polarized silicon-fluorine bond. The silicon atom is electrophilic, making it susceptible to attack by nucleophiles, while the fluorine atom can be displaced.

Hydrolysis

One of the most significant reactions of fluorosilanes is hydrolysis. In the presence of water, diphenylmethylfluorosilane will hydrolyze to form the corresponding silanol, which can then condense to form a disiloxane. This reaction is typically catalyzed by acid or base.

Reaction Scheme:

2 (C₆H₅)₂CH₃SiF + H₂O → [(C₆H₅)₂CH₃Si]₂O + 2 HF

The hydrolysis of fluorosilanes is generally considered to be a thermodynamically controlled process.[1]

Reactions with Nucleophiles

Diphenylmethylfluorosilane can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, leading to the substitution of the fluorine atom and the formation of new carbon-silicon bonds. This reactivity makes it a useful intermediate in the synthesis of more complex organosilanes.

Synthesis of Diphenylmethylfluorosilane

The most common method for the synthesis of organofluorosilanes is through halogen exchange from the corresponding chlorosilane.[2]

Experimental Protocol: Synthesis of Diphenylmethylfluorosilane

Materials:

-

Diphenylmethylchlorosilane

-

Anhydrous zinc fluoride (or another suitable fluorinating agent)

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the chlorosilane.

-

Charging the Flask: Under a positive pressure of inert gas, charge the flask with a slurry of anhydrous zinc fluoride in anhydrous toluene.

-

Addition of Chlorosilane: Dissolve diphenylmethylchlorosilane in anhydrous toluene and add it to the dropping funnel. Add the chlorosilane solution dropwise to the stirred slurry of zinc fluoride at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or by checking for the disappearance of the starting chlorosilane.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the zinc chloride byproduct and any unreacted zinc fluoride.

-

Wash the filtrate with water to remove any remaining salts. Caution: This step should be performed carefully as unreacted fluorosilane will hydrolyze.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure diphenylmethylfluorosilane.

-

Workflow Diagram for Synthesis```dot

Caption: Analytical workflow for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of diphenylmethylfluorosilane would exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

Si-F stretch: A strong absorption band, typically in the region of 800-1000 cm⁻¹.

-

Si-C stretch: Absorptions associated with the silicon-carbon bonds.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=C stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of Si-C and Si-F bonds. [4][5]

Safety and Handling

Fluorosilanes, including diphenylmethylfluorosilane, should be handled with care due to their reactivity, particularly with moisture.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. [6]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

Hazards: Contact with moisture will lead to the formation of hydrogen fluoride (HF), which is highly corrosive and toxic. [7]In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

Diphenylmethylfluorosilane is a valuable organosilicon compound with unique properties conferred by the silicon-fluorine bond. Its synthesis via halogen exchange and its reactivity with nucleophiles make it a useful building block in synthetic chemistry. Proper handling and characterization using a combination of spectroscopic techniques are essential for its safe and effective use in research and development.

References

- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Royal Society of Chemistry.

- DIPHENYLMETHYLSILANE(776-76-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- (a) Experimental reaction profiles for the hydrolysis of DMS at 65 °C, water spike. (n.d.).

- Entropy-driven depolymerization of polydimethylsiloxane. (n.d.). DOI.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, April 30). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2023, May 16). National Institute of Standards and Technology.

- DIPHENYLDIFLUOROSILANE. (2016, May 31). Gelest, Inc.

- DIPHENYLMETHYLSILANE(776-76-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- (29Si) Silicon NMR. (n.d.). University of Ottawa.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.).

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Silicon NMR on Spinsolve benchtop spectrometers. (n.d.). Magritek.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. (n.d.). American Chemical Society.

- † 1H-NMR and 13C-NMR Spectra. (n.d.). Royal Society of Chemistry.

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.).

- Silane, diphenyl-. (n.d.). National Institute of Standards and Technology.

- The 29Si NMR chemical shifts of selected chemical species. (n.d.).

- 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- Trimethylfluorosilane(420-56-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Silane, difluorodimethyl-. (n.d.). National Institute of Standards and Technology.

- DIMETHYLSILANE(1111-74-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Diphenylmethylfluorosilane | 17739-53-6. (n.d.). Benchchem.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H). (n.d.). Royal Society of Chemistry.

- Application Notes and Protocols for the Laboratory Synthesis of Methyldifluorosilane. (n.d.). Benchchem.

- IR Absorption Band Contours of Methyltrifluorosilane: Calculation and Comparison with Experiment. (n.d.). Springer.

- Hydrolysis of Fluorosilanes: A Theoretical Study. (n.d.).

- Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (n.d.). École Polytechnique Fédérale de Lausanne.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Silane, diphenyl-. (n.d.). National Institute of Standards and Technology.

- IR Spectrum of Trimethyl(phenyl)silane. (n.d.).

- Silane, dimethoxydiphenyl-. (n.d.). National Institute of Standards and Technology.

- Fundamental Physical Constants — Extensive Listing. (n.d.). National Institute of Standards and Technology.

- Development of New Experimental Dental Enamel Resin Infiltrants—Synthesis and Characteriz

Sources

understanding the reactivity and stability of diphenylmethylfluorosilane

An In-Depth Technical Guide to the Reactivity and Stability of Diphenylmethylfluorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diphenylmethylfluorosilane: A Core Structural Motif

Diphenylmethylfluorosilane represents a unique organosilicon compound, blending the steric and electronic properties of phenyl and methyl groups with the distinct reactivity imparted by a silicon-fluorine bond. Understanding its behavior is crucial for its application as a synthetic intermediate and building block in medicinal and materials chemistry.

Nomenclature and Molecular Structure

-

Systematic Name: Diphenylmethylfluorosilane

-

CAS Number: 17739-53-6

-

Molecular Formula: C₁₃H₁₃FSi

-

Structure: A central silicon atom is bonded to two phenyl groups, one methyl group, and a single fluorine atom.

The presence of both bulky phenyl groups and a smaller methyl group creates a specific steric environment around the silicon center. The silicon-fluorine bond is the strongest single bond to silicon, a feature that dominates the compound's stability and reactivity profile.

Caption: Generalized hydrolysis pathway.

-

Practical Implications: The enhanced stability of the Si-F bond means that diphenylmethylfluorosilane can be handled under conditions where the analogous chlorosilane would rapidly decompose. This allows for its use in a broader range of reaction conditions, including those involving protic solvents or reagents with some water content, though anhydrous conditions are still recommended for optimal results.

Reactions with Nucleophiles

The silicon atom in diphenylmethylfluorosilane is electrophilic and susceptible to attack by nucleophiles.

-

Organometallic Reagents (e.g., Grignard, Organolithiums): These strong nucleophiles will readily displace the fluoride ion to form a new carbon-silicon bond. This is a standard method for elaborating the structure of organosilanes. The choice of solvent and temperature is critical to control reactivity and minimize side reactions.

-

Alkoxides and Phenoxides: These oxygen-based nucleophiles will react to form alkoxysilanes or phenoxysilanes, respectively.

-

Amines: Primary and secondary amines can displace the fluoride to form silylamines.

-

Reactivity Trend: The reactivity of the Si-X bond towards nucleophiles generally follows the order: Si-I > Si-Br > Si-Cl > Si-F. Therefore, reactions with diphenylmethylfluorosilane will require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than with the corresponding chlorosilane.

Electrophilic Interactions

The phenyl groups on the silicon atom can undergo electrophilic aromatic substitution. However, the silyl group can act as either an activating or deactivating group depending on the reaction mechanism. The high strength of the C-Si and Si-F bonds means that the core of the molecule is generally stable to a range of electrophiles.

Thermal and Photochemical Stability

Thermal Decomposition Pathways

Organosilicon compounds, particularly those with aryl groups, tend to have high thermal stability. [1]

-

General Trends: The thermal stability of silanes is influenced by the nature of the substituents. Phenyl-substituted silanes are generally more stable than alkyl-substituted silanes.

-

Potential Decomposition Routes: At elevated temperatures, decomposition can occur through several pathways: [2] * Homolytic Cleavage: Breaking of the Si-C or C-H bonds to form radical intermediates.

-

Redistribution Reactions: Scrambling of substituents between silicon centers.

-

Elimination Reactions: Formation of smaller, volatile silicon-containing species.

-

The exact decomposition temperature and products for diphenylmethylfluorosilane are not well-documented, but it is expected to be stable to at least 200-300 °C.

Photostability

The phenyl groups in diphenylmethylfluorosilane will absorb UV radiation. Prolonged exposure to high-energy UV light could potentially lead to photochemical reactions, such as radical formation or rearrangements. For most laboratory applications under standard lighting conditions, the compound is expected to be stable.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific applications.

Protocol for a Nucleophilic Substitution Reaction: Synthesis of Diphenylmethyl(phenyl)silane

This protocol describes a typical reaction with an organometallic nucleophile.

Objective: To displace the fluoride with a phenyl group using a Grignard reagent.

Methodology:

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Phenylmagnesium bromide (1.1 equivalents) in THF is prepared or obtained commercially and charged into the dropping funnel.

-

Reaction Initiation: Diphenylmethylfluorosilane (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction flask.

-

Addition of Nucleophile: The Grignard reagent is added dropwise to the stirred solution of the fluorosilane at room temperature. The rate of addition should be controlled to manage any exotherm.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for nucleophilic substitution.

Protocol for Assessing Hydrolytic Stability

This protocol provides a method for quantifying the rate of hydrolysis.

Objective: To determine the stability of diphenylmethylfluorosilane in a buffered aqueous/organic solvent system.

Methodology:

-

Preparation of Standard Solutions: A stock solution of diphenylmethylfluorosilane is prepared in a water-miscible, aprotic solvent (e.g., acetonitrile or THF).

-

Reaction Setup: A known volume of the stock solution is added to a series of vials containing a buffered solution (e.g., phosphate buffer at pH 7.4) and the same organic solvent to maintain a constant ratio.

-

Time Points: The vials are incubated at a constant temperature (e.g., 25 °C or 37 °C). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), a vial is removed.

-

Quenching and Extraction: The reaction in the removed vial is quenched by adding a large volume of a non-polar organic solvent (e.g., hexane) and a drying agent.

-

Analysis: The concentration of the remaining diphenylmethylfluorosilane in the organic extract is quantified using a suitable analytical method, such as GC with an internal standard or quantitative NMR.

-

Data Analysis: The concentration of the starting material is plotted against time to determine the rate of hydrolysis.

Handling, Storage, and Safety

-

Handling: Diphenylmethylfluorosilane should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While more stable than chlorosilanes, it is still prudent to minimize exposure to moisture and air.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.

-

Safety: The primary hazard upon decomposition (e.g., hydrolysis) is the formation of hydrogen fluoride (HF), which is highly toxic and corrosive. In case of spills or exposure, appropriate emergency procedures for HF should be followed. Consult the Safety Data Sheet (SDS) for detailed information. [3]

References

- Cioslowski, J., & Piskorz, P. (1998). Hydrolysis of Fluorosilanes: A Theoretical Study. The Journal of Physical Chemistry A, 102(49), 9887-9894.

-

Chemsrc. (n.d.). Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. Retrieved from [Link]

- Dasgupta, N., Vashishta, P., Kalia, R. K., Nakano, A., Nomura, K., & Yamamoto, L. (2025, March 20).

- Gao, Y., & Liu, F. (2021). Thermal decomposition mechanism of allyltrichlorosilane and allyltrimethylsilane. Computational and Theoretical Chemistry, 1198, 113188.

- Devyatykh, G. G., & Dianov, E. M. (2001). Mechanism of Thermal Decomposition of Silanes. Russian Chemical Reviews, 70(4), 321–332.

- Leczycka, K., et al. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition.

- Sax, A. F. (1985). Thermal decomposition of silane. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 81(1), 1-13.

-

SpectraBase. (n.d.). Dimethyldifluorosilane. Retrieved from [Link]

- Hu, J. (2010). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 43(12), 1585-1595.

- Yuan, J., et al. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 19, 6749-6753.

- Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 263–272.

-

SpectraBase. (n.d.). Dimethyldifluorosilane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

The Reaction Mechanism of Diphenylmethylfluorosilane with Nucleophiles: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethylfluorosilane represents a class of organosilicon compounds with significant potential in organic synthesis and materials science. Understanding its reactivity towards nucleophiles is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the plausible reaction mechanisms of diphenylmethylfluorosilane with a range of nucleophiles. Drawing upon fundamental principles of nucleophilic substitution at silicon (SN@Si), this document explores the interplay of electronic and steric factors, the role of the solvent, and the nature of the nucleophile in dictating the reaction pathway. While direct experimental and computational studies on diphenylmethylfluorosilane are limited, this guide synthesizes established knowledge to propose likely mechanistic scenarios, offering a predictive framework for researchers in the field.

Introduction: The Silicon Center and its Reactivity

Silicon, a second-row element in the same group as carbon, exhibits distinct chemical behavior. Its larger atomic radius, lower electronegativity, and the accessibility of its d-orbitals allow it to form hypervalent species, notably pentacoordinate and hexacoordinate intermediates and transition states. This propensity fundamentally distinguishes nucleophilic substitution at silicon from the classical SN1 and SN2 pathways observed at carbon centers.

Diphenylmethylfluorosilane [(C₆H₅)₂CH₃SiF] is a tetracoordinate organosilane featuring two bulky phenyl groups, a methyl group, and a highly electronegative fluorine atom bonded to the silicon center. The Si-F bond is notably strong, influencing the leaving group ability of the fluoride ion. The substituents on the silicon atom play a crucial role in modulating its electrophilicity and the steric accessibility of the reaction center.

Core Mechanistic Postulates: Beyond the Carbon Analogy

Nucleophilic substitution at silicon predominantly proceeds through an associative mechanism, in contrast to the purely associative (SN2) or dissociative (SN1) pathways at carbon. This involves the formation of a pentacoordinate intermediate, which can be either a stable species or a transient transition state.

The Associative (SN2-Si) Pathway

The most probable mechanism for the reaction of diphenylmethylfluorosilane with nucleophiles is an associative bimolecular nucleophilic substitution (SN2-Si) . This pathway involves the nucleophile attacking the silicon center to form a trigonal bipyramidal (TBP) pentacoordinate intermediate.

In this mechanism, the nucleophile (Nu⁻) approaches the silicon atom, leading to the formation of a pentacoordinate intermediate. The geometry of this intermediate is typically trigonal bipyramidal, with the incoming nucleophile and the leaving group (fluoride) occupying the apical positions. This intermediate can then undergo pseudorotation (e.g., Berry pseudorotation), where apical and equatorial ligands interchange positions, before the leaving group departs.

Factors Influencing the Reaction Pathway

The precise nature of the SN2-Si reaction is influenced by several key factors:

-

Nature of the Nucleophile: Strong, soft nucleophiles generally favor a concerted or near-concerted reaction, while hard, less polarizable nucleophiles are more likely to form a more stable pentacoordinate intermediate.

-

Leaving Group Ability: Fluorine is a relatively poor leaving group from silicon due to the high Si-F bond strength. However, its departure can be facilitated by electrophilic assistance (e.g., by protic solvents or Lewis acids).

-

Steric Hindrance: The two bulky phenyl groups and the methyl group in diphenylmethylfluorosilane create significant steric hindrance around the silicon center. This steric crowding will likely slow down the rate of nucleophilic attack.

-

Solvent Effects: Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, accelerating the reaction. Polar protic solvents can solvate both the nucleophile and the leaving group, potentially leading to more complex kinetics.[1] Solvation can significantly alter the potential energy surface of the reaction.[2][3]

Proposed Reaction Mechanisms with Different Nucleophiles

Based on the general principles outlined above, we can propose specific mechanistic pathways for the reaction of diphenylmethylfluorosilane with various classes of nucleophiles.

Reaction with Hard Nucleophiles (e.g., Alkoxides, Hydroxide)

Hard nucleophiles, such as alkoxide (RO⁻) or hydroxide (OH⁻) ions, are expected to react with diphenylmethylfluorosilane via a stepwise associative mechanism.

The reaction would proceed through a distinct pentacoordinate silicate intermediate. The stability of this intermediate would be influenced by the nature of the R group on the alkoxide and the solvent. The high steric hindrance of the diphenylmethylsilyl group would likely make the initial attack the rate-determining step.

Reaction with Soft Nucleophiles (e.g., Thiolates, Organometallic Reagents)

Soft, more polarizable nucleophiles, such as thiolates (RS⁻) or organometallic reagents (e.g., Grignard reagents, organolithiums), may favor a more concerted SN2-Si pathway.

With organometallic reagents like methylmagnesium bromide (CH₃MgBr), the reaction would likely proceed as follows:

In this case, the transition state would have significant bond formation between the incoming methyl group and silicon, and significant bond breaking between silicon and fluorine. The Lewis acidic magnesium halide would likely coordinate to the fluorine atom, facilitating its departure as a leaving group.

Stereochemical Considerations

A key feature of the SN2-Si mechanism is the stereochemical outcome. Nucleophilic substitution at a chiral silicon center typically proceeds with inversion of configuration .[4] Although diphenylmethylfluorosilane itself is not chiral, if a chiral variant were used (e.g., by replacing one phenyl group with a different aryl group), the reaction would be expected to yield a product with the opposite stereochemistry at the silicon center. This is a direct consequence of the backside attack of the nucleophile, analogous to the Walden inversion observed in SN2 reactions at carbon.

Experimental and Computational Validation: A Call for Further Research

The mechanisms proposed in this guide are based on well-established principles of organosilicon chemistry. However, to provide a definitive understanding of the reactivity of diphenylmethylfluorosilane, further experimental and computational studies are essential.

Recommended Experimental Protocols

-

Kinetic Studies: Measuring the reaction rates with various nucleophiles and in different solvents would allow for the determination of the reaction order and activation parameters. This data would provide crucial insights into the nature of the transition state.

-

Stereochemical Studies: Synthesis of a chiral analogue of diphenylmethylfluorosilane and analysis of the stereochemistry of the substitution products would confirm the stereospecificity of the reaction.

-

Isolation and Characterization of Intermediates: Under specific conditions (e.g., low temperatures, use of chelating nucleophiles), it may be possible to isolate and characterize the pentacoordinate intermediate, providing direct evidence for the proposed mechanism.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to model the reaction of diphenylmethylfluorosilane with various nucleophiles. Such studies can:

-

Determine the geometries and energies of reactants, transition states, and intermediates.

-

Elucidate the potential energy surface of the reaction, distinguishing between concerted and stepwise pathways.

-

Analyze the electronic structure of the transition states to understand the nature of bonding.

Conclusion

The reaction of diphenylmethylfluorosilane with nucleophiles is predicted to proceed primarily through an associative SN2-Si mechanism, involving the formation of a pentacoordinate intermediate or transition state. The significant steric bulk of the diphenylmethyl group is expected to be a major factor controlling the reaction rate, while the nature of the nucleophile and the solvent will influence the detailed reaction profile. While this guide provides a robust theoretical framework, dedicated experimental and computational investigations are necessary to fully elucidate the rich and complex reactivity of this important organosilicon compound.

References

- Deiters, J. A., & Holmes, R. R. (1990). Pathways for nucleophilic substitution at silicon. A molecular orbital approach. Journal of the American Chemical Society, 112(19), 7197–7202.

- Kass, S. R. (2005). Fluorotrimethylsilane affinities of anionic nucleophiles: a study of fluoride-induced desilylation. Journal of the American Society for Mass Spectrometry, 16(5), 697–707.

- McNulty, J., & Das, P. (2000). Solvent effects on the rates and mechanisms of nucleophilic substitution reactions of triorganosilyl chlorides. Canadian Journal of Chemistry, 78(10), 1398–1404.

- Corriu, R. J. P., & Guérin, C. (1982). Nucleophilic substitution at silicon. Journal of Organometallic Chemistry, 225(1), 141–157.

- Sommer, L. H. (1965). Stereochemistry, Mechanism and Silicon. McGraw-Hill.

Sources

literature review on the discovery of fluorosilane compounds

An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Fluorosilane Compounds

Introduction: Bridging the Worlds of Silicon and Fluorine

Fluorosilane compounds, a unique class of molecules integrating the robust chemistry of organosilicons with the distinct properties of organofluorines, represent a cornerstone of modern materials science and are rapidly emerging as pivotal tools in advanced drug discovery. These compounds are structurally defined by a silicon atom covalently bonded to at least one fluorine atom or a fluorinated organic group. This unique combination imparts a remarkable suite of properties, including exceptional hydrophobicity, oleophobicity, high thermal stability, and profound chemical inertness.[1][2] Initially explored for their ability to create durable, low-energy surfaces, the application landscape for fluorosilanes has expanded dramatically, driven by increasingly sophisticated synthetic methodologies.

This technical guide offers a comprehensive exploration of fluorosilane compounds, designed for researchers, scientists, and drug development professionals. It traces their discovery from the foundational principles of organohalogen chemistry, details the evolution of their synthesis, elucidates their core physicochemical properties, and surveys their established and emerging applications. Particular emphasis is placed on their burgeoning role in pharmaceutical sciences, specifically in the realm of Positron Emission Tomography (PET) imaging, where the silicon-fluorine bond provides a novel platform for radiolabeling.

Chapter 1: The Genesis of a Field - A Historical Perspective

The story of fluorosilanes is built upon two parallel historical pillars: organofluorine chemistry and organosilicon chemistry. The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886.[3] Early milestones include the first nucleophilic halogen exchange to form an organofluorine compound by Alexander Borodin in 1862 and the synthesis of methyl fluoride by Dumas and Peligot in 1835.[3] These early reactions, particularly halogen exchange (halex) using metal fluorides, established a fundamental principle that would later be applied to silicon chemistry.

The synthesis of fluorosilanes followed the establishment of stable chlorosilanes. The general approach involved the substitution of a chloro-group with a fluoro-group, a thermodynamically favorable process due to the high strength of the silicon-fluorine (Si-F) bond. Early methods were often direct translations of established organic fluorination techniques, employing harsh and often toxic metal fluorides like antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂).[4] While effective, these reagents presented significant challenges in terms of cost, safety, and substrate compatibility, motivating the search for milder and more efficient fluorinating agents that would unlock the full potential of this compound class.

Chapter 2: Foundational Synthesis - Halogen Exchange Reactions

The most direct and historically significant method for the synthesis of fluorosilanes is the halogen exchange reaction, primarily involving the conversion of chlorosilanes. This method leverages the greater bond energy of the Si-F bond compared to the Si-Cl bond, providing a strong thermodynamic driving force for the reaction.

The choice of fluorinating agent is critical and has evolved significantly over time. Early syntheses relied on aggressive and often toxic heavy metal fluorides. However, the field saw a significant advancement with the adoption of alkali metal fluorides and, more recently, potassium hydrogen fluoride compounds.[4] These modern reagents offer a more favorable profile in terms of cost, reactivity, and safety.[4]

Comparative Analysis of Fluorinating Agents

The selection of a fluorinating agent is a critical experimental decision based on a trade-off between reactivity, cost, safety, and substrate tolerance.

| Fluorinating Agent | Formula | Relative Reactivity | Key Advantages | Key Disadvantages |

| Antimony Trifluoride | SbF₃ | High | Effective for difficult conversions | High toxicity, costly, harsh conditions |

| Zinc Fluoride | ZnF₂ | Moderate | Less toxic than SbF₃ | Moderate reactivity, often requires heat |

| Ammonium Fluoride | NH₄F | Low | Inexpensive | Low reactivity, can require high temperatures |

| Potassium Fluoride | KF | Moderate | Low cost, low toxicity | Can have low solubility/reactivity alone |

| Potassium Hydrogen Fluoride | KF(HF)n | High | Inexpensive, highly reactive, low toxicity | Corrosive nature of HF component |

Chapter 3: Evolution of Modern Synthetic Methodologies

While halogen exchange remains a workhorse, the demand for fluorosilanes with complex architectures and specific functionalities has driven the development of more sophisticated synthetic strategies.

-

Hydrosilylation and Related Reactions : For synthesizing compounds with fluoroalkyl chains, a common strategy involves the hydrosilylation of a fluorinated olefin, followed by further functionalization. This method allows for precise control over the length and structure of the fluorinated tail. In some cases, partially fluorinated polysilazanes are synthesized by grafting fluorinated alkoxysilanes onto a polysilazane backbone through hydrolysis and condensation reactions.[5]

-

Sol-Gel Processes : Fluorosilanes, particularly fluoroalkoxysilanes, are widely used as precursors in sol-gel chemistry.[1] These compounds undergo hydrolysis and condensation to form a cross-linked polysiloxane network, creating durable, low-energy coatings on substrates like glass and ceramics.[1]

-

Fluoride-Induced Epoxide Opening : A regioselective method for synthesizing specific 3-silylfluorohydrins involves the epoxidation of allylsilanes followed by ring-opening with a fluoride source like triethylamine trihydrofluoride (HF·Et₃N).[6] This reaction proceeds under mild, room-temperature conditions, attributed to a β-silyl effect that stabilizes a cationic intermediate.[6]

-

Deanisyl-Fluorination : For targeted synthesis of specific aromatic fluorosilanes, selective deanisyl-fluorination has been demonstrated. For example, 9,10-bis(p-methoxyphenyl)-9,10-disila-9,10-dihydroanthracene can be converted to its corresponding difluoro derivative using tetrafluoroboric acid (HBF₄).[7]

Experimental Protocol: Synthesis of Triphenylfluorosilane via Halogen Exchange

This protocol describes a representative synthesis of triphenylfluorosilane from triphenylchlorosilane using potassium hydrogen fluoride, adapted from principles described in the literature.[4]

Objective: To synthesize triphenylfluorosilane with high efficiency using a safe and cost-effective fluorinating agent.

Materials:

-

Triphenylchlorosilane (1.0 eq)

-

Potassium bifluoride (KF(HF), 1.2 eq)

-

Anhydrous Dioxane

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add triphenylchlorosilane followed by anhydrous dioxane to dissolve the solid.

-

Fluorinating Agent: Once the chlorosilane is fully dissolved, add potassium bifluoride to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Separation: Separate the solid potassium chloride (KCl) byproduct from the reaction mixture via filtration. Wash the solid cake with a small amount of fresh dioxane to recover any residual product.

-

Isolation: Combine the filtrate and the washings. Remove the dioxane solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization or sublimation to yield pure triphenylfluorosilane.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy, as well as mass spectrometry, to validate the successful fluorine-for-chlorine exchange.

Chapter 4: Core Physicochemical Properties

The utility of fluorosilanes stems directly from their unique molecular structure, which combines a polar, reactive silane headgroup with a nonpolar, low-energy fluorinated tail.

-

Low Surface Energy : The presence of multiple C-F bonds in a fluorinated chain creates a surface with extremely low polarizability. This minimizes van der Waals interactions, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[8] This is the basis for their use in non-stick and easy-to-clean coatings.[9]

-

Chemical and Thermal Stability : The Si-F bond is one of the strongest single bonds in chemistry. This, combined with the strength of C-F bonds, imparts exceptional resistance to chemical attack, UV radiation, and thermal degradation.[2] This durability makes fluorosilane-based materials suitable for protecting surfaces in harsh environmental or industrial conditions.[1]

-

Surface Reactivity : The silane portion of the molecule (e.g., trimethoxysilane, trichlorosilane) is reactive, particularly towards hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and ceramics. This allows the fluorosilane to covalently bond to the surface, forming a durable, long-lasting modification layer.[9]

Chapter 5: Broad Applications in Material Science

The unique properties of fluorosilanes have led to their widespread adoption across numerous industries.

-

Protective Coatings : This is the largest application area. Fluorosilane-based coatings are used to create water-repellent, anti-stain, anti-graffiti, and self-cleaning surfaces on everything from building materials and automotive glass to electronic circuit boards and textiles.[1]

-

Adhesion Promoters : By acting as a molecular bridge, fluorosilanes can improve the adhesion between organic polymers and inorganic substrates, enhancing the durability of composites and sealants.[2]

-

Electronics : In the electronics industry, they are used to create moisture-resistant coatings for components, protecting them from corrosion and electrical failure.[1]

-

Biomedical Devices : The anti-fouling properties of fluorosilane coatings can reduce the undesired adsorption of proteins and cells, a critical feature for improving the performance of biomedical micro- and nanodevices.

Chapter 6: The Emerging Role in Drug Discovery and Development

Perhaps the most exciting recent development in fluorosilane chemistry is its application in the life sciences, particularly in drug discovery and medical imaging. This area leverages the unique properties of the Si-F bond in a biological context.

Bioisosterism: A Dual Strategy

In medicinal chemistry, bioisosteric replacement—swapping one atom or group for another to improve a drug's properties—is a cornerstone strategy.[10][11] Fluorosilanes represent a unique convergence of two powerful bioisosteric strategies:

-

Sila-substitution (C/Si exchange) : Replacing a carbon atom with silicon can alter bond lengths and angles, potentially improving pharmacological potency, selectivity, or metabolic profile.[10]

-

Fluoro-substitution (H/F exchange) : Replacing hydrogen or a hydroxyl group with fluorine is a classic tactic to modulate a molecule's electronic properties, pKa, metabolic stability, and lipophilicity.[12][13]

The use of a fluorosilyl group allows medicinal chemists to fine-tune these properties simultaneously, offering a sophisticated tool for optimizing lead compounds.

PET Imaging with Silicon-Fluoride Acceptors (SiFA)

The most significant impact of fluorosilanes in drug development has been the advent of Silicon-Fluoride Acceptor (SiFA) chemistry for Positron Emission Tomography (PET) imaging.[1] PET is a powerful noninvasive imaging technique that requires molecules to be labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most important and widely used due to its ideal half-life (~110 minutes) and low positron energy.[14][15]

Traditional ¹⁸F-labeling methods often require harsh conditions (high temperatures, extreme pH) and complex purification. The SiFA technology provides a revolutionary alternative.[16]

The SiFA Principle: The core of the technology is a specially designed organosilane (the SiFA moiety) that is pre-installed on the molecule of interest (e.g., a peptide or small molecule drug). This moiety contains a stable ¹⁹F-Si bond. Labeling is achieved via a simple isotopic exchange reaction, where the non-radioactive ¹⁹F is swapped for a radioactive ¹⁸F from an aqueous solution at room temperature.[14]

Key Advantages of SiFA:

-

Mild Conditions : The reaction proceeds rapidly at room temperature, making it compatible with sensitive biomolecules like peptides and proteins that would be destroyed by traditional methods.[16]

-

Simplicity and Speed : The process is often described as "kit-like," requiring minimal equipment and training. Purification is greatly simplified because the starting material and the ¹⁸F-labeled product are chemically identical, allowing for simple solid-phase extraction (SPE) instead of laborious HPLC.[14][16]

-

Hydrolytic Stability : The SiFA motif is engineered with bulky substituents on the silicon atom (e.g., tert-butyl groups) that sterically shield the Si-F bond from hydrolysis, ensuring the radiotracer remains intact in vivo.[17][18]

This technology has already been translated into clinical practice. For instance, ¹⁸F-labeled SiFA-based tracers targeting somatostatin receptors, such as [¹⁸F]SiFAlin-TATE, have been used to visualize neuroendocrine tumors in patients, demonstrating the power of this fluorosilane application.[18]

Chapter 7: Future Outlook and Uncharted Territories

The field of fluorosilane chemistry continues to evolve. Future research is likely to focus on several key areas:

-

Novel Synthetic Routes : The development of catalytic and enantioselective methods for fluorosilane synthesis will provide access to more complex and stereochemically defined molecules, which is of high importance for drug discovery.[6][19]

-

Advanced Materials : Integration of fluorosilanes into polymer matrices and nanocomposites will continue to yield materials with enhanced durability and novel functionalities, such as super-icephobicity or advanced anti-corrosion properties.

-

Next-Generation PET Tracers : The design of new SiFA building blocks with even greater stability and more favorable pharmacokinetic properties will expand the scope of PET imaging to a wider range of biological targets.[17]

-

Theranostics : Combining the diagnostic capabilities of ¹⁸F-SiFA PET imaging with therapeutic agents could lead to the development of "theranostic" platforms, where physicians can both visualize and treat diseases like cancer with high specificity.

From protective coatings to life-saving diagnostics, fluorosilane compounds have demonstrated remarkable versatility. Their journey from a laboratory curiosity to a high-performance material and a sophisticated biomedical tool underscores the power of fundamental chemical discovery to drive innovation across diverse scientific disciplines.

References

-

18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography. (2020, January 11). JoVE. [Link]

-

Recent Advances in the Clinical Translation of Silicon Fluoride Acceptor (SiFA) 18 F-Radiopharmaceuticals. (n.d.). MDPI. [Link]

-

Facile Synthesis of Fluorinated Polysilazanes and Their Durable Icephobicity on Rough Al Surfaces. (2022, January 14). MDPI. [Link]

-

Organofluorosilanes as model compounds for 18F-labeled silicon-based PET tracers and their hydrolytic stability: experimental data and theoretical calculations (PET = positron emission tomography). (n.d.). PubMed. [Link]

-

Video: 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor SiFA for Positron Emission Tomography. (2019, August 2). JoVE. [Link]

- Production of fluorosilane. (n.d.).

-

The Place of the Bioisosteric Sila-Substitution in Drug Design. (n.d.). ResearchGate. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, November). PubMed. [Link]

-

Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. (n.d.). NIH. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021, April 13). ChemRxiv. [Link]

-

Fluoro Silane Manufacturer Supplier, Fluorosilane Coating. (n.d.). Silfluo. [Link]

-

The Multifaceted Role of Fluorosilanes in Modern Material Science. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily. [Link]

-

9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. (n.d.). MDPI. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]

-

Fluoro Silanes. (n.d.). Shanghai VanaBio Silicones Co., Ltd. [Link]

-

Application of Bioisosteres in Drug Design. (2012, May 7). University of Illinois. [Link]

-

Fluoro Silanes as surface modification, fluorosilane coating. (n.d.). SiSiB SILICONES. [Link]

-

Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging. (2017, July 27). Berkeley Lab. [Link]

-

Fluoro silane is a chemical compound that combines silane and fluorine atoms. (n.d.). Silfluo. [Link]

-

Positron emission tomography (PET) imaging with (18)F-based radiotracers. (n.d.). PubMed. [Link]

Sources